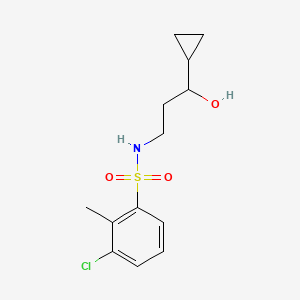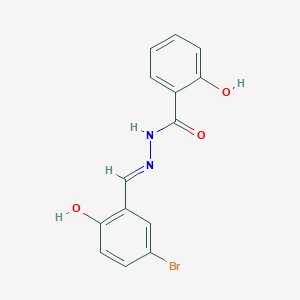
N-(2-chlorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chlorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide, also known as ML239, is a small molecule drug that has been developed as a potential therapeutic agent for various diseases. It belongs to the class of nicotinamide adenine dinucleotide (NAD+) biosynthesis inhibitors and has shown promising results in preclinical studies.
Scientific Research Applications
Herbicidal Activity and Structural Analysis
Research has focused on derivatives of nicotinic acid, such as N-(arylmethoxy)-2-chloronicotinamides, for novel natural-product-based herbicides. These derivatives have demonstrated excellent herbicidal activity against various plant species, suggesting potential applications in agricultural weed management. Structural analysis and synthesis of these compounds provide insights into their herbicidal efficacy and could inform the development of new herbicides targeting monocotyledonous weeds (Chen Yu et al., 2021).
Nicotinamide's Role in Cellular Energy Metabolism and Disease Prevention
Nicotinamide, the amide form of vitamin B3, plays a crucial role in cellular energy metabolism and has been studied for its potential in preventing and treating various diseases. Its involvement in pathways affecting cellular survival and death suggests therapeutic potential for conditions such as immune system dysfunction, diabetes, and aging-related diseases. Nicotinamide's cytoprotective properties against cellular inflammatory activation and its impact on multiple cellular pathways highlight its significance in medical research and its potential for developing new therapeutic strategies (K. Maiese et al., 2009).
Fluorescence Analysis and Enzymatic Activity
The synthesis and analysis of fluorescent analogs of nicotinamide adenine dinucleotide (NAD) have provided valuable tools for studying enzymatic reactions and coenzyme interactions. Such analogs, including nicotinamide 1,N(6)-ethenoadenine dinucleotide, have been used to investigate the intramolecular interactions within NAD and its role in various dehydrogenase-catalyzed reactions. This research aids in understanding the fundamental biochemical processes involving NAD and its analogs (J. Barrio et al., 1972).
Chemical Modifications and Biological Activities
Studies on the chemical modifications of nicotinamide and related compounds have explored their biological activities, including their role as inhibitors or activators in various biological processes. The structural characterization of compounds like 2-nicotinamido-1,3,4-thiadiazole has shed light on the relationship between chemical structure and biological function, offering insights into their potential as antimicrobial agents, enzyme inhibitors, and components of metabolic processes (Marianne E. Burnett et al., 2015).
Enhancement of Antimalarial Effects
Nicotinamide has been investigated for its ability to inhibit the growth of P. falciparum and enhance the antimalarial effects of drugs like artemisinin, chloroquine, and pyrimethamine. This suggests that nicotinamide could be utilized not only as a dietary supplement but also as a means to improve the efficacy of existing antimalarial treatments, providing a new avenue for combating malaria (Sergey O. Tcherniuk et al., 2017).
properties
IUPAC Name |
N-(2-chlorophenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c17-13-5-1-2-6-14(13)19-15(20)12-4-3-8-18-16(12)21-11-7-9-22-10-11/h1-6,8,11H,7,9-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYFWLPGMOCEGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=C(C=CC=N2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2590426.png)
![2-Chloro-N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)propanamide](/img/structure/B2590427.png)

![1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazole](/img/structure/B2590433.png)
![1-(5-Amino-2,2-dimethyl-[1,3,4]thiadiazol-3-yl)-ethanone](/img/structure/B2590434.png)

![N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2590436.png)
![2-(Benzylsulfanylmethyl)-5-sulfanylidene-2,6,6a,7,8,9,10,10a-octahydroimidazo[1,2-c]quinazolin-3-one](/img/structure/B2590438.png)

![N-(4-chlorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2590442.png)

![5-((3-Fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2590444.png)

![bis(2-Isopropyl-5-methylcyclohexyl) [(2-fluorophenyl)(hydroxy)methyl]phosphonate](/img/structure/B2590449.png)